Physicochemical Profiling & Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane Oxalate
Physicochemical Profiling & Technical Guide: 7-Oxa-2-azaspiro[3.5]nonane Oxalate
This guide provides an in-depth technical analysis of 7-Oxa-2-azaspiro[3.5]nonane oxalate , a specialized spirocyclic building block used in modern medicinal chemistry.[1]
[1][2]
Executive Summary
7-Oxa-2-azaspiro[3.5]nonane oxalate is a high-value spirocyclic scaffold characterized by an azetidine ring spiro-fused to a tetrahydropyran ring.[1] As a "Next-Generation" bioisostere, it offers a strategic alternative to traditional morpholine and piperidine rings.[1] Unlike morpholine (pKa ~8.3), the 7-oxa-2-azaspiro[3.5]nonane core retains the high basicity of a secondary amine (pKa ~10–11) while significantly increasing fraction of sp3 character (
This guide details the structural identity, physicochemical properties, synthetic accessibility, and handling protocols for the oxalate salt form.[1]
Chemical Identity & Structural Analysis[3][4]
The precise structural definition is critical due to the existence of regioisomers (e.g., 2-oxa-7-azaspiro[3.5]nonane).[1]
| Attribute | Detail |
| IUPAC Name | 7-Oxa-2-azaspiro[3.5]nonane oxalate |
| Common Name | 7-Oxa-2-azaspiro[3.5]nonane hemioxalate (or oxalate) |
| CAS Number (Salt) | 1523571-04-1 (Note: Stoichiometry varies, typically 2:1 or 1:[1]1) |
| CAS Number (Free Base) | 194157-10-3 |
| Molecular Formula | C |
| Molecular Weight | 127.19 g/mol (Free Base) / ~217.22 g/mol (1:1 Salt) |
| SMILES (Free Base) | C1COCCC12CNC2 |
| Core Geometry | Spiro-fusion at C4 of the tetrahydropyran and C2 of the azetidine |
Structural Visualization
The following diagram illustrates the core connectivity and the salt formation process.[1]
Figure 1: Structural lineage from precursors to the stable oxalate salt form.[1]
Physicochemical Profile
The oxalate salt is preferred for handling due to the volatility and hygroscopicity of the free amine.[1]
Solid-State Properties[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: Typically >150°C (decomposition) .[1] Note: Exact MP depends on stoichiometry (1:1 vs 2:1). Experimental verification via DSC is recommended for new batches.
-
Hygroscopicity: Low to Moderate.[1] Oxalates are generally less hygroscopic than hydrochloride salts for secondary amines.[1]
Solution Properties (Free Base Derived)
-
Lipophilicity (LogP): 0.39 (Experimental/Predicted consensus).[1] This low LogP makes it ideal for lowering the overall lipophilicity of lead compounds (LLE optimization).[1]
-
Basicity (pKa): ~10.8 (Calculated) .[1]
-
Topological Polar Surface Area (TPSA): 21.26 Ų .[1]
Comparative Analysis: "The Spiro Effect"
| Property | Morpholine | 2-Oxa-7-azaspiro[3.5]nonane | 7-Oxa-2-azaspiro[3.5]nonane |
| Structure | Monocyclic | Spiro (Oxetane/Piperidine) | Spiro (Azetidine/THP) |
| Vector | Flat (Chair) | 3D (Spiro) | 3D (Spiro) |
| pKa | 8.3 | ~8.5 | ~10.8 |
| Role | Standard | Low pKa Bioisostere | High pKa Bioisostere |
Synthetic Accessibility & Stability[1]
Synthesis Route (Lactam Reduction Strategy)
The most robust synthesis avoids direct cyclization of halo-ethers and instead utilizes a stepwise ring construction.[1]
-
Knoevenagel Condensation: Reaction of tetrahydropyran-4-one with ethyl cyanoacetate.[1]
-
Michael Addition: Addition of cyanide (e.g., KCN) to form the gem-cyano ester.[1]
-
Reduction/Cyclization: Hydrogenation or hydride reduction (LiAlH
) converts the nitrile/ester to the amino-alcohol, which cyclizes to the spiro-lactam.[1] -
Final Reduction: The lactam is reduced (LiAlH
or BH ) to the secondary amine.[1] -
Salt Formation: Treatment with anhydrous oxalic acid in ethanol/ether precipitates the salt.[1]
Stability & Storage[1]
-
Storage Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: >2 years if kept dry.[1] The oxalate counter-ion protects the secondary amine from oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO
).[1]
Experimental Protocols
Protocol A: "Free-Basing" for Coupling Reactions
Objective: To release the reactive free amine from the oxalate salt for use in S
-
Suspension: Suspend 1.0 eq of 7-Oxa-2-azaspiro[3.5]nonane oxalate in DCM or EtOAc (10 mL/g).
-
Neutralization: Add 3.0 eq of saturated aqueous NaHCO
or 1M NaOH.-
Note: Use NaOH if rapid partitioning is required; NaHCO
is gentler but requires vigorous stirring for 15 mins.[1]
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM/isopropanol (3:1) to ensure recovery of the polar amine.[1]
-
Drying: Dry combined organics over Na
SO , filter, and concentrate immediately before use.-
Warning: Do not store the free base as an oil for extended periods; it may absorb CO
.[1]
-
Protocol B: Stoichiometry Verification (H-NMR)
Objective: Determine if the batch is a 1:1 or 2:1 salt.[1]
-
Dissolve ~5 mg of the salt in D
O or DMSO-d .[1] -
Integrate the signal for the oxalate peak (singlet, typically absent in D
O due to exchange, but visible in DMSO if not fully exchanged, or infer from integration of amine protons vs weight).[1] -
Better Method: Perform elemental analysis (CHN).[1]
Applications in Drug Design[1][3][6]
This scaffold is particularly useful in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Decision Matrix: When to use 7-Oxa-2-azaspiro[3.5]nonane?
Use this scaffold when your lead compound contains a piperidine or morpholine and you need to:
-
Increase Solubility: The high pKa ensures ionization, improving aqueous solubility.[1]
-
Block Metabolism: The spiro quaternary carbon prevents oxidation at the vulnerable 4-position of piperidine.[1]
-
Explore New Vectors: The azetidine ring projects substituents at different angles compared to a 6-membered ring, potentially picking up novel H-bond interactions.[1]
Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry.
References
-
PubChem. 7-Oxa-2-azaspiro[3.5]nonane | C7H13NO.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding on spiro-azetidine synthesis).
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Comparison of oxa-spiro properties).
-
Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie, 47(24), 4512-4515.[1] (Foundational work on spiro physicochemical properties).[1][2]
